1,3-Dihydro-2H-isoindol-2-ylacetic acid hydrochloride 1,3-Dihydro-2H-isoindol-2-ylacetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1215322-31-8
VCID: VC4987238
InChI: InChI=1S/C10H11NO2.ClH/c12-10(13)7-11-5-8-3-1-2-4-9(8)6-11;/h1-4H,5-7H2,(H,12,13);1H
SMILES: C1C2=CC=CC=C2CN1CC(=O)O.Cl
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66

1,3-Dihydro-2H-isoindol-2-ylacetic acid hydrochloride

CAS No.: 1215322-31-8

Cat. No.: VC4987238

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66

* For research use only. Not for human or veterinary use.

1,3-Dihydro-2H-isoindol-2-ylacetic acid hydrochloride - 1215322-31-8

Specification

CAS No. 1215322-31-8
Molecular Formula C10H12ClNO2
Molecular Weight 213.66
IUPAC Name 2-(1,3-dihydroisoindol-2-yl)acetic acid;hydrochloride
Standard InChI InChI=1S/C10H11NO2.ClH/c12-10(13)7-11-5-8-3-1-2-4-9(8)6-11;/h1-4H,5-7H2,(H,12,13);1H
Standard InChI Key XVRCBRCRFHAKBR-UHFFFAOYSA-N
SMILES C1C2=CC=CC=C2CN1CC(=O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an isoindoline core, a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. The acetic acid moiety is attached to the nitrogen atom at position 2 of the isoindoline system, while the hydrochloride salt forms via protonation of the secondary amine . The IUPAC name, 2-(1,3-dihydroisoindol-2-yl)acetic acid hydrochloride, reflects this connectivity.

Key structural parameters include:

  • Molecular formula: C10H12ClNO2\text{C}_{10}\text{H}_{12}\text{ClNO}_{2}

  • Molecular weight: 213.66 g/mol

  • InChIKey: XVRCBRCRFHAKBR-UHFFFAOYSA-N

Physicochemical Characteristics

While experimental data specific to the hydrochloride salt remain limited, analogous compounds provide insights:

PropertyValue (Analogous Compounds)Source
Boiling Point439.8±45.0 °C (free base) Chemsrc
Density1.4±0.1 g/cm³ (free base) Chemsrc
LogP (Partition Coeff.)-0.08 (free base) Chemsrc
SolubilityNot fully characterizedVulcanChem

The hydrochloride salt’s increased polarity compared to the free base likely enhances aqueous solubility, a critical factor in pharmaceutical formulations.

Synthesis and Production

Synthetic Routes

The hydrochloride salt is typically synthesized through acid-base reactions between 1,3-dihydro-2H-isoindol-2-ylacetic acid and hydrochloric acid. Alternative pathways for the free base involve:

  • Cyclocondensation: Phthalic anhydride derivatives reacting with amino acids .

  • Nucleophilic Substitution: Isoindoline precursors undergoing alkylation with haloacetic esters .

A notable literature example involves the use of phthalimide-protected alanine derivatives, as demonstrated in the synthesis of related compounds like 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CAS 21860-84-4) .

Optimization Challenges

Key challenges in large-scale production include:

  • Purification: Removing byproducts from incomplete protonation.

  • Stability: The free base’s sensitivity to oxidation necessitates inert atmosphere handling .

Applications in Pharmaceutical Research

Structure-Activity Relationship (SAR) Studies

Modifications to the acetic acid side chain or isoindoline core significantly alter bioactivity. For instance:

  • Steric Effects: Substituting the α-position with isopropyl groups (e.g., CAS 298700-69-3) enhances lipid solubility .

  • Electron-Withdrawing Groups: Introducing ketones (e.g., CAS 21860-84-4) modulates electronic distribution, affecting target binding .

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